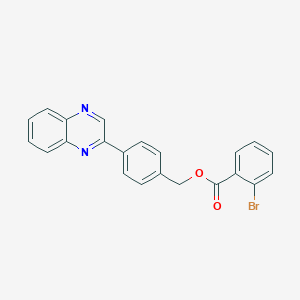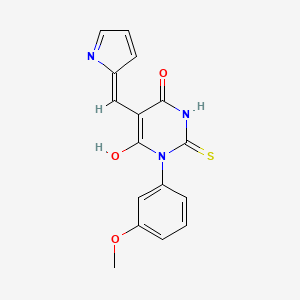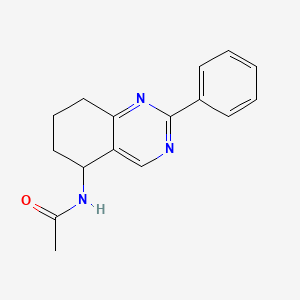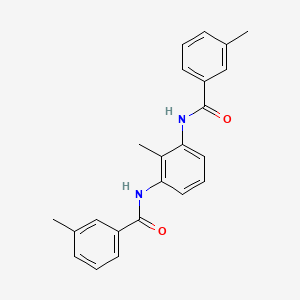
4-(2-quinoxalinyl)benzyl 2-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-quinoxalinyl)benzyl 2-bromobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a specific method that involves several steps and requires specific reagents. The mechanism of action of this compound is not fully understood, but it has been shown to have significant biochemical and physiological effects.
作用机制
The mechanism of action of 4-(2-quinoxalinyl)benzyl 2-bromobenzoate is not fully understood. However, it has been shown to undergo a photochemical reaction upon exposure to light, resulting in the generation of reactive oxygen species (ROS). The ROS generated by this compound can cause oxidative damage to cells, leading to cell death. Additionally, 4-(2-quinoxalinyl)benzyl 2-bromobenzoate has been shown to have a high affinity for certain proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
4-(2-quinoxalinyl)benzyl 2-bromobenzoate has been shown to have significant biochemical and physiological effects. In addition to its role as a fluorescent probe and photosensitizer, this compound has been shown to have antioxidant activity and can protect cells against oxidative stress. It has also been shown to have anti-inflammatory activity and can inhibit the production of inflammatory cytokines. Additionally, 4-(2-quinoxalinyl)benzyl 2-bromobenzoate has been shown to have neuroprotective effects and can protect against neuronal damage in various models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-quinoxalinyl)benzyl 2-bromobenzoate in lab experiments is its high sensitivity and specificity for ROS detection. This compound has been shown to be a reliable tool for studying oxidative stress in various biological systems. Additionally, 4-(2-quinoxalinyl)benzyl 2-bromobenzoate has been shown to be a promising candidate for photodynamic therapy of cancer cells, which could have significant clinical applications. However, one limitation of using this compound is its potential toxicity, which must be carefully evaluated in any experimental system.
未来方向
There are several future directions for research on 4-(2-quinoxalinyl)benzyl 2-bromobenzoate. One area of research could focus on further optimizing the synthesis method to increase yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its interaction with proteins. Another area of research could focus on developing new applications for 4-(2-quinoxalinyl)benzyl 2-bromobenzoate, such as in the treatment of neurodegenerative diseases or as a tool for studying other biological processes. Overall, 4-(2-quinoxalinyl)benzyl 2-bromobenzoate has shown great promise as a valuable tool for scientific research, and further research in this area could have significant implications for various fields of study.
合成方法
The synthesis of 4-(2-quinoxalinyl)benzyl 2-bromobenzoate involves several steps. The first step is the synthesis of 2-bromobenzoic acid, which is then reacted with thionyl chloride to form 2-bromobenzoyl chloride. The 2-bromobenzoyl chloride is then reacted with 4-(2-quinoxalinyl)benzyl alcohol to form 4-(2-quinoxalinyl)benzyl 2-bromobenzoate. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
科学研究应用
4-(2-quinoxalinyl)benzyl 2-bromobenzoate has been used in various scientific research applications. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to have high sensitivity and specificity for ROS detection, making it a valuable tool for studying oxidative stress in various biological systems. Additionally, 4-(2-quinoxalinyl)benzyl 2-bromobenzoate has been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. PDT is a non-invasive treatment that involves the use of a photosensitizer and light to selectively destroy cancer cells. 4-(2-quinoxalinyl)benzyl 2-bromobenzoate has been shown to be an effective photosensitizer for PDT, making it a promising candidate for further development in this field.
属性
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-18-6-2-1-5-17(18)22(26)27-14-15-9-11-16(12-10-15)21-13-24-19-7-3-4-8-20(19)25-21/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQJANCRHSFLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-cyclohexylethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043651.png)
![N,7-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6043656.png)

![2-[2-(4-morpholinyl)ethyl]-8-phenylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043672.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B6043691.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6043692.png)
![1-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6043701.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6043707.png)
![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6043716.png)

![3,4,4-trimethyl-2-phenyl-3b,4,4a,5-tetrahydro-2H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B6043737.png)
![4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)